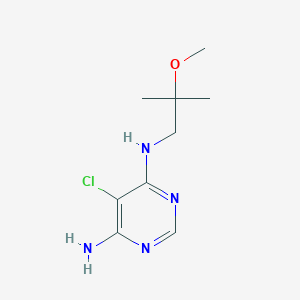![molecular formula C13H11ClN2O4 B6623738 2-Chloro-4-[[2-(5-methyl-1,2-oxazol-3-yl)acetyl]amino]benzoic acid](/img/structure/B6623738.png)
2-Chloro-4-[[2-(5-methyl-1,2-oxazol-3-yl)acetyl]amino]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-4-[[2-(5-methyl-1,2-oxazol-3-yl)acetyl]amino]benzoic acid, also known as COX-2 inhibitor, is a chemical compound that has been widely studied for its potential as a therapeutic agent. This compound has been shown to have anti-inflammatory, analgesic, and antipyretic effects, making it a promising candidate for the treatment of various diseases.
Wirkmechanismus
The mechanism of action of 2-Chloro-4-[[2-(5-methyl-1,2-oxazol-3-yl)acetyl]amino]benzoic acid involves the inhibition of 2-Chloro-4-[[2-(5-methyl-1,2-oxazol-3-yl)acetyl]amino]benzoic acid, an enzyme that is responsible for the synthesis of prostaglandins. Prostaglandins play a key role in the inflammatory response, and their synthesis is upregulated in various inflammatory diseases. By inhibiting 2-Chloro-4-[[2-(5-methyl-1,2-oxazol-3-yl)acetyl]amino]benzoic acid, this compound reduces the production of prostaglandins, thereby reducing inflammation.
Biochemical and Physiological Effects:
2-Chloro-4-[[2-(5-methyl-1,2-oxazol-3-yl)acetyl]amino]benzoic acid has been shown to have anti-inflammatory, analgesic, and antipyretic effects. It reduces inflammation by inhibiting the activity of 2-Chloro-4-[[2-(5-methyl-1,2-oxazol-3-yl)acetyl]amino]benzoic acid, which in turn reduces the production of prostaglandins. This compound also has analgesic effects, which are thought to be mediated by its ability to reduce inflammation. In addition, it has antipyretic effects, which are thought to be due to its ability to inhibit prostaglandin synthesis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-Chloro-4-[[2-(5-methyl-1,2-oxazol-3-yl)acetyl]amino]benzoic acid in lab experiments is that it has been extensively studied and its mechanism of action is well understood. This makes it a reliable tool for studying the inflammatory response and for developing new anti-inflammatory drugs. However, one limitation of using this compound is that it is not very selective for 2-Chloro-4-[[2-(5-methyl-1,2-oxazol-3-yl)acetyl]amino]benzoic acid, and can also inhibit the activity of COX-1, which is important for maintaining normal physiological functions.
Zukünftige Richtungen
There are several future directions for the study of 2-Chloro-4-[[2-(5-methyl-1,2-oxazol-3-yl)acetyl]amino]benzoic acid. One direction is to develop more selective 2-Chloro-4-[[2-(5-methyl-1,2-oxazol-3-yl)acetyl]amino]benzoic acid inhibitors that do not inhibit the activity of COX-1. This would reduce the risk of side effects associated with COX-1 inhibition, such as gastrointestinal bleeding. Another direction is to study the potential of this compound for the treatment of other diseases, such as cancer, where inflammation plays a key role in disease progression. Finally, future research could focus on developing new synthetic methods for the production of this compound, which could lead to more efficient and cost-effective production methods.
Synthesemethoden
The synthesis of 2-Chloro-4-[[2-(5-methyl-1,2-oxazol-3-yl)acetyl]amino]benzoic acid involves several steps, including the reaction of 5-methyl-1,2-oxazole-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-amino-4-chlorobenzoic acid to form the desired compound.
Wissenschaftliche Forschungsanwendungen
2-Chloro-4-[[2-(5-methyl-1,2-oxazol-3-yl)acetyl]amino]benzoic acid has been extensively studied for its potential as a therapeutic agent. It has been shown to have anti-inflammatory effects by inhibiting the activity of cyclooxygenase-2 (2-Chloro-4-[[2-(5-methyl-1,2-oxazol-3-yl)acetyl]amino]benzoic acid), an enzyme that plays a key role in prostaglandin synthesis. This makes it a potential candidate for the treatment of various inflammatory diseases, such as rheumatoid arthritis, osteoarthritis, and inflammatory bowel disease.
Eigenschaften
IUPAC Name |
2-chloro-4-[[2-(5-methyl-1,2-oxazol-3-yl)acetyl]amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O4/c1-7-4-9(16-20-7)6-12(17)15-8-2-3-10(13(18)19)11(14)5-8/h2-5H,6H2,1H3,(H,15,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOXDITYVICMNAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)CC(=O)NC2=CC(=C(C=C2)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(3-cyclopropyl-1,2,4-triazol-4-yl)ethyl]-4-ethylcyclohexane-1-carboxamide](/img/structure/B6623657.png)
![Ethyl 5-amino-1-[1-(cyclohexene-1-carbonyl)piperidin-4-yl]pyrazole-4-carboxylate](/img/structure/B6623661.png)


![N-[3-(cyclohexene-1-carbonylamino)propyl]-4-hydroxybenzamide](/img/structure/B6623681.png)
![(4-ethylcyclohexyl)-[4-(1H-1,2,4-triazol-5-yl)piperidin-1-yl]methanone](/img/structure/B6623684.png)
![5-chloro-4-N-[[4-(oxan-4-yloxymethyl)phenyl]methyl]pyrimidine-4,6-diamine](/img/structure/B6623687.png)
![Methyl 2-[6-[[1-(methoxymethyl)cyclobutyl]carbamoylamino]pyridin-2-yl]acetate](/img/structure/B6623690.png)
![4-[4-(3-Chloropyridin-4-yl)piperazin-1-yl]-6-pyrrolidin-1-ylpyrimidine](/img/structure/B6623712.png)
![N-(4-cyclobutylphenyl)-4-[(2S)-2-hydroxypropyl]piperazine-1-carboxamide](/img/structure/B6623715.png)
![3-[2-(2,4-Dimethyl-1,3-thiazol-5-yl)ethylcarbamoyl]benzoic acid](/img/structure/B6623721.png)
![2-[benzyl-[2-(2H-indazol-3-yl)acetyl]amino]acetic acid](/img/structure/B6623727.png)
![5-chloro-4-N-[3-(1,3,5-trimethylpyrazol-4-yl)propyl]pyrimidine-4,6-diamine](/img/structure/B6623729.png)
![5-Chloro-6-[4-[(2-methoxyphenyl)methoxy]piperidin-1-yl]pyrimidin-4-amine](/img/structure/B6623745.png)